molecular formula C8H5B B1279458 3-Bromophenylacetylene CAS No. 766-81-4

3-Bromophenylacetylene

Cat. No.: B1279458
CAS No.: 766-81-4
M. Wt: 181.03 g/mol
InChI Key: TZDXNFAAJNEYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

3-Bromophenylacetylene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Safety and Hazards

3-Bromophenylacetylene is considered hazardous. It has a GHS07 signal word of warning . It is harmful if swallowed and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

It’s more commonly used as a building block in organic synthesis .

Mode of Action

For instance, it can undergo addition reactions typical of alkynes or participate in halogen-related reactions .

Pharmacokinetics

The pharmacokinetics of 3-Bromophenylacetylene, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small organic molecule, it’s reasonable to assume that it could be absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on the specific enzymes present in the body .

Result of Action

The specific molecular and cellular effects of this compound are not well-documented. Given its chemical structure, it could potentially react with various biological molecules, leading to a range of possible effects. Without specific experimental data, it’s difficult to predict the exact outcomes .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect its reactivity. Additionally, the presence of other molecules could influence its behavior, as they could potentially react with this compound .

Biochemical Analysis

Biochemical Properties

3-Bromophenylacetylene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in halogenation and dehalogenation reactions. The interaction of this compound with these enzymes often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular functions. For instance, this compound can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been shown to have cumulative effects on cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to halogenation and dehalogenation reactions. It interacts with enzymes such as halogenases and dehalogenases, which catalyze the addition or removal of halogen atoms from organic molecules. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenylacetylene can be synthesized through various methods. One common approach involves the bromination of phenylacetylene. This process typically uses bromine or a brominating agent in the presence of a catalyst. Another method involves the coupling of 3-bromobenzaldehyde with an acetylene source under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled environments helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenylacetylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    4-Bromophenylacetylene: Similar structure but with the bromine atom at the fourth position.

    Phenylacetylene: Lacks the bromine substitution.

    1-Bromo-2-ethynylbenzene: Bromine atom at the second position.

Uniqueness: 3-Bromophenylacetylene is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the products formed and the efficiency of certain reactions .

Properties

IUPAC Name

1-bromo-3-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c1-2-7-4-3-5-8(9)6-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXNFAAJNEYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467201
Record name 1-bromo-3-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-81-4
Record name 1-Bromo-3-ethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-ethynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To an oven-dried flask under N2 was added 1-bromo-3-iodobenzene (5.00 g, 17.73 mmol), anhydrous, degassed THF (100 mL), dichlorobis(triphenyl-phosphine)palladium(II) (620 mg, 0.88 mmol), copper(I) iodide (100 mg, 0.53 mmol), TEA (7.15 g, 71 mmol), and TMS acetylene (1.91 g, 20 mmol). After stirring overnight at rt, the reaction was washed with brine (100 mL), organic layer separated, concentrated under reduced pressure, adsorbed to silica gel and purified by column chromatography (5% EtOAc in hexanes) to afford the desired product (3.57 g, 80%) as a clear oil. This was dissolved in 100 ml 1:1 THF:MeOH and to this was added water (10 mL), and K2CO3 (5.87 g, 43 mmol). After stirring overnight at rt, the reaction was washed with brine (100 mL), adsorbed to silica gel and purified by LC (5% EtOAc in hexanes) to afford the alkyne (1.92 g, 75%) as a pale yellow oil. 1H NMR (400 MHz, CDCl3) δ 3.10 (s, 1H), 7.17 (t, J=7.69 Hz, 1H), 7.38-7.44 (m, 1H), 7.45-7.48 (m, 1H), 7.61-7.62 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
620 mg
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

To each of 2 one-liter flasks were charged K2CO3 (68 g, 493 mmol), a large magnetic stirbar and MeOH (250 mL). Stirring was begun on both reaction mixtures and once it was satisfied that they were stirring without any problems, 3-bromophenyltrimethylsilylacetylene (12.5 g, 49.3 mmol, 10.5 mL) was added to each reaction vessel and the mixtures were refluxed overnight. The reaction mixtures were filtered and the filter cakes were washed with MeOH. The combined filtrate was concentrated in vacuo, diluted with hexanes, and washed with water twice. The organic layer was concentrated to give a yellow oil. Flash chromatography (SiO2, Hexanes), provided 9.1 g, 50%, of the title compound as a colorless to light yellow oil. 1H NMR 500 MHz (CDCl3) δ 3.08 (s, 1H); 7.16 (t, 1H, J=7.89 Hz); 7.38 (dt, 1H, J=7.77 Hz, 2.44 Hz); 7.44-7.47 (m, 1H); 7.61 (t, 1H, J=1.68 Hz).
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To each of two 1 L flasks was charged K2CO3 (68 g, 493.7 mmol), a large magnetic stirbar, and MeOH (250 mL). Stirring was begun and once the reaction mixtures were stirring without any problems, ((3-bromophenyl)ethynyl)trimethylsilane (12.5 g, 49.4 mmol, 10.5 mL) was added to each reaction vessel and the reaction mixtures were refluxed overnight. The cooled reaction mixtures were filtered and the filter cake was washed with MeOH. The filtrate was diluted with water and washed with Hexanes (at least 500 mL) three times. The combined organic layers were concentrated to give a yellow oil that was absorbed onto 50 g Celite. Flash chromatography (SiO2, Hexanes) provided 9.1 g, 50%, of the title compound as a colorless to light yellow oil.
[Compound]
Name
two
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromophenylacetylene
Reactant of Route 2
Reactant of Route 2
3-Bromophenylacetylene
Reactant of Route 3
3-Bromophenylacetylene
Reactant of Route 4
Reactant of Route 4
3-Bromophenylacetylene
Reactant of Route 5
Reactant of Route 5
3-Bromophenylacetylene
Reactant of Route 6
Reactant of Route 6
3-Bromophenylacetylene
Customer
Q & A

Q1: What is the role of 3-Bromophenylacetylene in the synthesis of [18F]Anle138b, and why is this significant?

A: this compound serves as a crucial building block in the one-pot synthesis of [18F]Anle138b []. It participates in a 1,3-cycloaddition reaction with an intermediate formed from 6-[18F]fluoropiperonal and tosylhydrazide. This reaction directly yields [18F]Anle138b without the need for intermediate purifications, simplifying the process and making it suitable for rapid radiotracer production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.